molecular formula C11H17NO3 B13242327 2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol

2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol

Cat. No.: B13242327
M. Wt: 211.26 g/mol
InChI Key: TXEJTTVWPQSUJK-UHFFFAOYSA-N
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Description

2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol is a phenolic derivative characterized by an aminomethyl group (-NH-CH2-) attached to the aromatic ring, further substituted with a 2-(2-hydroxyethoxy)ethyl chain. Its molecular formula is C11H17NO4, with a calculated molecular weight of 227.26 g/mol and an estimated XLogP3 (hydrophobicity index) of ~-0.5, indicating moderate polarity .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[[2-(2-hydroxyethoxy)ethylamino]methyl]phenol

InChI

InChI=1S/C11H17NO3/c13-6-8-15-7-5-12-9-10-3-1-2-4-11(10)14/h1-4,12-14H,5-9H2

InChI Key

TXEJTTVWPQSUJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCOCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol typically involves the reaction of 2-(2-hydroxyethoxy)ethylamine with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, secondary amines, and substituted phenolic compounds .

Scientific Research Applications

2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological molecules. These interactions can modulate enzyme activities and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aminomethylphenols

2-[(2,2-Difluoroethyl)amino]methyl-6-methoxyphenol (CAS: 937601-46-2)
  • Structure: Differs in the substitution of the hydroxyethoxyethyl chain with a difluoroethyl group and a methoxy group at the 6-position of the phenol ring.
  • Properties : Molecular weight = 217.20 g/mol ; higher XLogP3 (~1.2 ) due to reduced polarity from fluorine and methoxy groups .
  • Applications: Limited bioactivity data, but fluorinated analogs often exhibit enhanced metabolic stability in pharmaceuticals.
2-{[(2-Hydroxy-2-phenyl-ethyl)-methyl-amino]-methyl}-6-methoxy-phenol (CAS: 344864-13-7)
  • Structure : Features a hydroxy-phenyl-ethyl chain and methoxy substitution.
  • Properties : Molecular weight = 287.36 g/mol ; increased lipophilicity (XLogP3 ~2.0 ) due to aromatic and methoxy groups .
  • Applications : Investigated in synthetic routes for bioactive molecules, though specific activities are unreported.

Ethoxy-Ethylamine Derivatives in Coordination Chemistry

Copper(II) Complexes with Benzimidazole-Schiff Base Ligands
  • Structure: Ligand HL = 2-((2-(2-benzimidazyl)ethylimino)methyl)phenol forms dinuclear Cu(II) complexes.
  • Properties: Exhibits N2O3 coordination geometry and redox activity (quasi-reversible Cu²⁺/Cu⁺ transitions). The phenolic oxygen and amine groups facilitate metal binding, unlike the hydroxyethoxyethyl chain in the target compound .
Zinc(II) Complex with Pyridyl-Ethylamine-Phenol Ligand
  • Structure: Ligand includes pyridyl arms and a phenolic group, forming a N3O donor set.
  • Properties: Zn-O bond lengths (~1.95–2.05 Å) similar to other Zn-phenol complexes. The hydroxyethoxyethyl chain in the target compound may alter steric and electronic effects during coordination .
  • Applications : Explored as artificial nucleases due to Zn²⁺'s role in enzymatic catalysis .

Azo-Dyes with Ethoxy Chains

(E)-2-(4-(Phenyldiazenyl)phenyl)-5,8,11-trioxa-2-azatridecan-13-ol
  • Structure : Contains a trioxa (ethylene glycol) chain and an azo (-N=N-) group.
  • Properties : Molecular weight = 405.45 g/mol ; XLogP3 ~2.5 due to the hydrophobic phenyl and azo groups. The extended ethoxy chain enhances solubility in polar solvents compared to the target compound .
  • Applications : Used in optical materials (e.g., liquid crystals, dyes) due to π-conjugation .

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Substituents XLogP3 Key Properties/Applications
Target Compound 227.26 2-(2-Hydroxyethoxy)ethylamino ~-0.5 Metal chelation, hydrophilic
2-[(2,2-Difluoroethyl)amino]methyl-6-methoxyphenol 217.20 Difluoroethyl, Methoxy ~1.2 Metabolic stability
Cu(II)-Benzimidazole-Schiff Base ~600 (complex) Benzimidazole, Phenol N/A Antitumor activity, redox-active
(E)-Azo-Dye with Trioxa Chain 405.45 Azo group, Trioxa chain ~2.5 Optical materials

Key Research Findings

Hydrophilicity vs. Bioactivity : The hydroxyethoxyethyl chain in the target compound enhances water solubility compared to fluorinated or methoxy-substituted analogs, making it suitable for aqueous-phase applications (e.g., drug delivery) .

Metal Coordination: Unlike simpler phenolic amines, the target compound’s ethoxy chain may introduce steric hindrance, affecting metal-binding efficiency compared to rigid Schiff base ligands .

Synthetic Flexibility : Derivatives with ethoxy-ethylamine chains are synthesized via nucleophilic substitution or condensation reactions, similar to methods used for azo-dyes and Schiff bases .

Biological Activity

2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol, also known as a phenolic compound, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol
  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 253.30 g/mol

This structure features a phenolic core that is key to its biological activity, particularly in interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of 2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol can be attributed to several mechanisms:

  • Antioxidant Activity : The phenolic hydroxyl group is known to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress.
  • Enzyme Inhibition : Studies have shown that similar phenolic compounds can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. The ability of this compound to interact with COX enzymes suggests potential anti-inflammatory effects.
  • Antimicrobial Properties : There is evidence indicating that derivatives of phenolic compounds possess antimicrobial activity against various pathogens, including bacteria and fungi. This suggests a possible application in treating infections.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis, which could have implications for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX inhibition
AntimicrobialInhibition of microbial growth
AnticancerModulation of cell signaling

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of phenolic compounds similar to 2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

Case Study 2: Anti-inflammatory Effects

In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This supports its potential use as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy against E. coli demonstrated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. This highlights its potential application in treating bacterial infections.

Q & A

Q. What are the optimized synthetic routes for 2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol, and how can reaction conditions influence yield?

  • Methodological Answer : A two-step synthesis is described in the European Patent Application (EP 4,374,877 A2):

Step 1 : React 2-methoxy-N-methyl ethylamine with 2-bromoethanol and triethylamine in toluene at 100°C for 2 hours. Yield: 88% crude product.

Step 2 : Purify the intermediate using acetic acid and sulfuryl chloride at 0°C, followed by room-temperature stirring. Yield: 88% after concentration .

  • Key Variables :
  • Solvent choice (toluene vs. alternatives like THF).
  • Catalyst (triethylamine) concentration and reaction time.
  • Temperature control during purification to avoid side reactions.
ParameterStep 1Step 2
SolventTolueneAcetic acid
CatalystTriethylamineSulfuryl chloride
Temperature100°C0°C → RT
Yield88% (crude)88% (purified)

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments (e.g., hydroxyethoxy and phenolic -OH groups).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies).
  • Mass Spectrometry (MS) : Validate molecular weight (calculated: ~251.3 g/mol) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C ether bands at ~1100 cm⁻¹).

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Reactivity : Neutralizes acids exothermically; incompatible with strong reducing agents (e.g., hydrides) due to flammable H₂ generation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for solvent steps .
  • First Aid : For eye contact, rinse with water for 15+ minutes; for skin exposure, wash with soap and water .

Advanced Research Questions

Q. How can this compound be applied in drug delivery systems?

  • Methodological Answer : Its ether and ester linkages enable stable complexation with hydrophobic drugs.
  • Example : In EP 4,374,877 A2, a derivative was used to synthesize a spirocyclic compound for targeted delivery. The hydroxyethoxy group enhances solubility, while the phenolic moiety allows pH-sensitive release .
  • Experimental Design :

Drug Loading : Mix the compound with a drug (e.g., doxorubicin) in a 1:1 molar ratio in DMF.

Characterization : Use dynamic light scattering (DLS) to confirm nanoparticle formation (<200 nm).

Release Study : Perform in vitro assays at pH 5.0 (lysosomal) vs. 7.4 (physiological) .

Q. What strategies address contradictory data in environmental fate studies?

  • Methodological Answer : The INCHEMBIOL project (ISEAC35) outlines a tiered approach:

Lab Studies : Measure hydrolysis half-life (e.g., t₁/₂ in pH 7 buffer) and photodegradation under UV light.

Field Studies : Use LC-MS/MS to track degradation products in soil/water systems.

Modeling : Apply QSAR models to predict bioaccumulation potential (log Kow ~1.5 suggests low persistence) .

  • Conflict Resolution : If lab and field data disagree (e.g., unexpected persistence), reevaluate microbial degradation pathways using metagenomics .

Q. How can its biological activity be systematically evaluated?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like γ-secretase (linked to Alzheimer’s Aβ peptide production) at 10–100 µM concentrations. Use fluorogenic substrates (e.g., Mca-Gly-Lys(Dnp)-OH) .
  • Cytotoxicity Screening : Perform MTT assays on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Data Contradiction Analysis

Q. How to resolve discrepancies in synthetic yields across studies?

  • Methodological Answer :
  • Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity, catalyst load (e.g., triethylamine from 1.0 to 2.0 eq.), and reaction time.
  • Case Study : A 10% yield drop in Step 2 (EP 4,374,877) may arise from incomplete sulfuryl chloride addition. Confirm stoichiometry via titration .

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